molecular formula C11H15N3O3 B14434892 1-Ethyl-5-(4-methoxyphenyl)biuret CAS No. 76298-86-7

1-Ethyl-5-(4-methoxyphenyl)biuret

Cat. No.: B14434892
CAS No.: 76298-86-7
M. Wt: 237.25 g/mol
InChI Key: XEZBVLLSHWHPGA-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4-methoxyphenyl)biuret (CAS: 76298-86-7) is a substituted biuret derivative with the molecular formula C₁₁H₁₅N₃O₃ . Structurally, it features a biuret backbone (two urea groups linked by a carbonyl) modified with an ethyl group at the N1 position and a 4-methoxyphenyl substituent at the C5 position (Figure 1). This compound belongs to a broader class of biuret derivatives, which are studied for their roles in industrial applications, such as selective catalytic reduction (SCR) systems, and as intermediates in organic synthesis .

Properties

CAS No.

76298-86-7

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-carbamoyl-1-ethyl-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C11H15N3O3/c1-3-14(10(12)15)11(16)13-8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,12,15)(H,13,16)

InChI Key

XEZBVLLSHWHPGA-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)N)C(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(4-methoxyphenyl)biuret typically involves the reaction of ethyl isocyanate with 4-methoxyaniline, followed by the addition of urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Ethyl-5-(4-methoxyphenyl)biuret may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(4-methoxyphenyl)biuret undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-Ethyl-5-(4-methoxyphenyl)biuret has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4-methoxyphenyl)biuret involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Biuret derivatives and structurally analogous compounds exhibit distinct physicochemical and functional properties depending on their substituents. Below, we compare 1-Ethyl-5-(4-methoxyphenyl)biuret with three related compounds:

1-Ethyl-5-(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazin-1-ium trifluoromethanesulfonate

  • Structure : A triazinium salt with a 4-methoxyphenyl group, ethyl group, and methylthio substituent .
  • Synthesis : High yield (92%) via regioselective 1,3-dipolar cycloaddition .
  • Stability : The triazinium core is less thermally stable than biuret derivatives, as heteroaromatic systems often degrade under harsh conditions.
  • Applications : Primarily used in synthetic chemistry for cycloaddition reactions.
  • Key Data :
    • ¹H NMR : δ 9.60 (1H, bs, triazinium proton), 8.34 (2H, d, aromatic), 4.69 (2H, q, ethyl) .
    • HRMS : m/z 248.0853 (C₁₂H₁₄N₃OS⁺) .

1-Ethyl-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-1,2,4-triazin-1-ium tetrafluoroborate

  • Structure : Triazinium salt with a thiophene substituent .
  • Key Data :
    • ¹H NMR : δ 10.44 (1H, s, H-6 triazinium), 8.47–8.56 (2H, m, aromatic) .

Unsubstituted Biuret (NH₂CONHCONH₂)

  • Structure : Lacks alkyl or aryl substituents .
  • Stability : Decomposes above 190°C in SCR systems, forming cyanuric acid (CYA), ammelide, and ammeline .
  • Industrial Relevance : Used in urea-based SCR systems but prone to decomposition at high flow rates (86.86–121.6 kg/hr) .
  • Comparison :
    • The ethyl and 4-methoxyphenyl groups in 1-Ethyl-5-(4-methoxyphenyl)biuret likely enhance thermal stability and reduce decomposition rates compared to unsubstituted biuret.
    • XRD data for biuret (2θ = 22.3°, d-spacing = 3.98 Å) differ from substituted analogs due to crystallinity changes .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Yield Stability Applications
1-Ethyl-5-(4-methoxyphenyl)biuret C₁₁H₁₅N₃O₃ Ethyl, 4-methoxyphenyl Not reported High (inferred) Industrial intermediates
1-Ethyl-5-(4-methoxyphenyl)-3-(methylthio)-triazinium C₁₂H₁₄N₃OS Ethyl, 4-methoxyphenyl, methylthio 92% Moderate Organic synthesis
1-Ethyl-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-triazinium C₁₆H₁₆BF₄N₃OS Ethyl, 4-methoxyphenyl, thiophene 87% Moderate Cytotoxicity studies
Unsubstituted Biuret C₂H₅N₃O₂ None N/A Low (>190°C) SCR systems, agriculture

Key Research Findings

Substituent Effects : The 4-methoxyphenyl group in 1-Ethyl-5-(4-methoxyphenyl)biuret enhances aromatic interactions and solubility in polar solvents compared to alkyl-substituted biurets .

Thermal Stability : While unsubstituted biuret decomposes at 190°C, the ethyl and aryl groups in the target compound likely stabilize the structure by reducing intermolecular hydrogen bonding, delaying decomposition .

Synthetic Utility : Triazinium analogs achieve higher yields (>85%) due to optimized cycloaddition protocols, whereas biuret synthesis routes are less documented .

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